molecular formula C11H16N2 B6204435 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 2359-44-6

1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B6204435
CAS No.: 2359-44-6
M. Wt: 176.3
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Preparation Methods

The synthesis of 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other tetrahydroquinoline derivatives.

Properties

CAS No.

2359-44-6

Molecular Formula

C11H16N2

Molecular Weight

176.3

Purity

95

Origin of Product

United States

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